molecular formula C18H27NO3 B12042722 (4-Hydroxy-1-phenyl-cyclohexylmethyl)-carbamic acid tert-butyl ester

(4-Hydroxy-1-phenyl-cyclohexylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B12042722
M. Wt: 305.4 g/mol
InChI Key: KROHALLHLKKPGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate typically involves the reaction of 4-hydroxy-1-phenylcyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate is unique due to its specific structural features, such as the presence of a phenyl group and a hydroxyl group on the cyclohexyl ring. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxy-1-phenylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-13-18(11-9-15(20)10-12-18)14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3,(H,19,21)

InChI Key

KROHALLHLKKPGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC(CC1)O)C2=CC=CC=C2

Origin of Product

United States

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